2-Fluoro-4-methoxy-6-nitroaniline
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Overview
Description
2-Fluoro-4-methoxy-6-nitroaniline is an aromatic compound with a benzene ring substituted with a fluorine atom, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-6-nitroaniline typically involves the nitration of 2-fluoro-4-methoxyaniline. One common method includes the protection of the amino group followed by nitration and subsequent deprotection. For example, 2-fluoro-4-methoxyaniline can be protected using an acetyl group, nitrated using a mixture of nitric acid and sulfuric acid, and then deprotected to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure safety and efficiency. The nitration step, in particular, is carefully controlled to prevent thermal runaway and ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methoxy-6-nitroaniline undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Nitration: Typically performed using a mixture of nitric acid and sulfuric acid.
Reduction: Commonly achieved using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: Often involves nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Major Products:
Reduction: Produces 2-fluoro-4-methoxy-6-aminoaniline.
Substitution: Depending on the substituent, various derivatives can be synthesized.
Scientific Research Applications
2-Fluoro-4-methoxy-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-6-nitroaniline depends on its application. In medicinal chemistry, it acts as a precursor to compounds that inhibit specific enzymes or receptors. For example, it is a key intermediate in the synthesis of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used in cancer therapy . The nitro group can be reduced to an amino group, which then interacts with molecular targets to exert its effects.
Comparison with Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: Similar structure but different substitution pattern.
2-Methoxy-4-nitroaniline: Lacks the fluorine atom, leading to different reactivity and applications.
4-Methoxy-2-nitroaniline: Used in dye synthesis and has similar applications in materials science.
Uniqueness: 2-Fluoro-4-methoxy-6-nitroaniline is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro and fluoro) groups on the benzene ring. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C7H7FN2O3 |
---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-6-nitroaniline |
InChI |
InChI=1S/C7H7FN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 |
InChI Key |
FAJNWJVALGNFSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
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